
Antimony;selenium(2-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antimony;selenium(2-) is a compound formed by the combination of antimony (Sb) and selenium (Se). Antimony is a metalloid with properties similar to arsenic, while selenium is a non-metal known for its photoconductive and photovoltaic properties. The compound is of interest due to its unique chemical and physical properties, which make it useful in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of antimony;selenium(2-) can be achieved through various synthetic routes. One common method involves the co-deposition of antimony and selenium using electrochemical atomic layer epitaxy (EC-ALE). This technique allows for the precise control of the stoichiometry and crystallinity of the deposited structures . Another method involves the replacement of sulfur with selenium in antimony sulfide thin films, which is achieved by depositing selenium on antimony sulfide layers and annealing the structure at elevated temperatures .
Industrial Production Methods: Industrial production of antimony;selenium(2-) often involves high-temperature and high-pressure methods. For example, the formation of solid solutions of tellurium-selenium with trace antimony doping is achieved through high-pressure and high-temperature synthesis . These methods ensure the production of high-purity compounds with controlled properties suitable for industrial applications.
化学反应分析
Types of Reactions: Antimony;selenium(2-) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, antimony can be easily oxidized by sulfur and halogens when heated, forming antimony trioxide (Sb2O3) and other oxides . Selenium can also undergo oxidation reactions, such as the oxidation of selenium(IV) by aqueous bromine solution .
Common Reagents and Conditions: Common reagents used in the reactions of antimony;selenium(2-) include sulfur, halogens, and bromine. The reactions typically occur under elevated temperatures and in the presence of oxidizing agents. For example, the oxidation of antimony by sulfur occurs when heated, producing a brilliant blue flame and white fumes of antimony trioxide .
Major Products Formed: The major products formed from the reactions of antimony;selenium(2-) include various oxides and selenides. For example, the oxidation of antimony produces antimony trioxide, while the oxidation of selenium produces selenium dioxide (SeO2) .
科学研究应用
Antimony;selenium(2-) has a wide range of scientific research applications. In chemistry, it is used in the study of chalcogenide compounds and their properties. In biology, selenium’s role in detoxifying antimony has been studied, particularly in plants such as rice, where selenium can mitigate the toxic effects of antimony . In medicine, selenium compounds have been investigated for their potential therapeutic applications, including their role in reducing oxidative stress and enhancing the antioxidant system . In industry, antimony;selenium(2-) is used in the production of thermoelectric materials, where it helps to optimize the thermoelectric performance of tellurium-based compounds .
作用机制
The mechanism by which antimony;selenium(2-) exerts its effects involves the interaction of selenium with antimony to reduce its toxicity. Selenium can inhibit the uptake of antimony and regulate the uptake of essential elements such as calcium, magnesium, and potassium . Additionally, selenium can enhance the antioxidant system and regulate the expression of stress-related genes, thereby improving the physiological adaptability of plants under antimony stress .
相似化合物的比较
Antimony;selenium(2-) can be compared with other similar compounds such as antimony sulfide (Sb2S3) and tellurium-selenium solid solutions. Unlike antimony sulfide, which has a high refractive index and well-defined quantum size effects, antimony;selenium(2-) offers unique properties due to the presence of selenium, which enhances its photoconductive and photovoltaic properties . Similar compounds include antimony telluride (Sb2Te3) and selenium telluride (SeTe), which also have applications in thermoelectric materials and optoelectronic devices .
属性
分子式 |
SbSe-2 |
|---|---|
分子量 |
200.73 g/mol |
IUPAC 名称 |
antimony;selenium(2-) |
InChI |
InChI=1S/Sb.Se/q;-2 |
InChI 键 |
PBYUKUOTSXWTRX-UHFFFAOYSA-N |
规范 SMILES |
[Se-2].[Sb] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


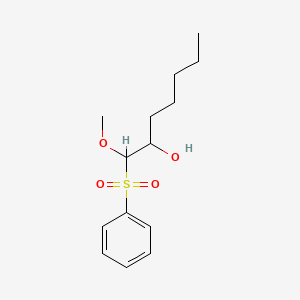
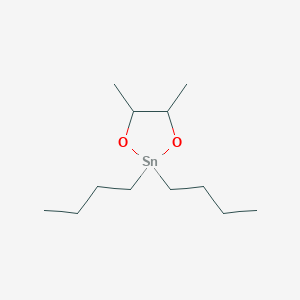
![(5-Methylthiophen-2-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B14144473.png)
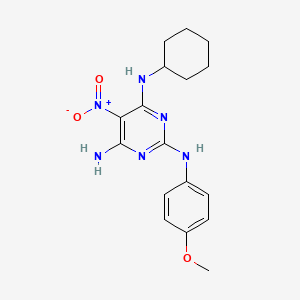
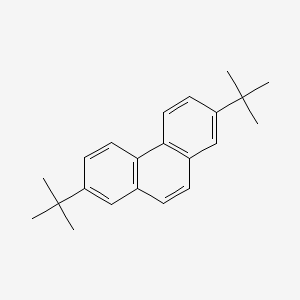
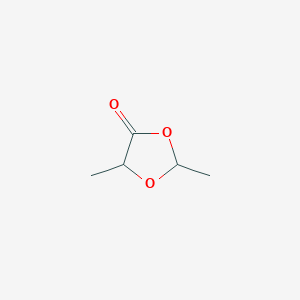
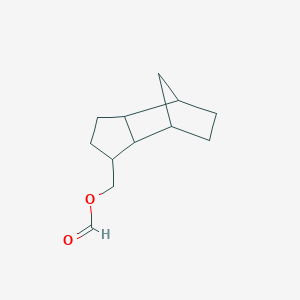
![2-[(3R)-4-(3-methoxyphenyl)-3-methylpiperazin-1-yl]-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B14144501.png)
![1,6-Diethenylbicyclo[4.1.0]heptane](/img/structure/B14144503.png)
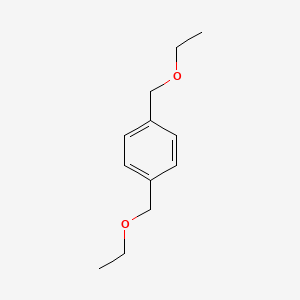
![2-{6-chloro-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1H-tetrazol-5-yl)acetamide](/img/structure/B14144527.png)
![Methyl 2-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14144537.png)

![Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, chloride](/img/structure/B14144551.png)
